6-Amino-3,4-dihydroquinazolin-2(1H)-one

p38 MAP kinase inhibition regiochemical SAR kinase inhibitor design

6-Amino-3,4-dihydroquinazolin-2(1H)-one is a heterocyclic building block belonging to the 3,4-dihydroquinazolin-2(1H)-one class, characterized by a fused pyrimidine-2-one core bearing a primary amino group at the 6-position. The compound is a white to off-white solid with a melting point of 216–218 °C and a molecular weight of 163.18 g/mol.

Molecular Formula C8H9N3O
Molecular Weight 163.18
CAS No. 1260835-29-7
Cat. No. B3008107
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Amino-3,4-dihydroquinazolin-2(1H)-one
CAS1260835-29-7
Molecular FormulaC8H9N3O
Molecular Weight163.18
Structural Identifiers
SMILESC1C2=C(C=CC(=C2)N)NC(=O)N1
InChIInChI=1S/C8H9N3O/c9-6-1-2-7-5(3-6)4-10-8(12)11-7/h1-3H,4,9H2,(H2,10,11,12)
InChIKeyFVCPNPIBDUQHQJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





6-Amino-3,4-dihydroquinazolin-2(1H)-one (CAS 1260835-29-7): Core Scaffold for p38 Kinase & CDK5 Inhibitor Development


6-Amino-3,4-dihydroquinazolin-2(1H)-one is a heterocyclic building block belonging to the 3,4-dihydroquinazolin-2(1H)-one class, characterized by a fused pyrimidine-2-one core bearing a primary amino group at the 6-position. The compound is a white to off-white solid with a melting point of 216–218 °C and a molecular weight of 163.18 g/mol . This scaffold serves as a critical intermediate in the synthesis of potent p38α (CSBP) kinase inhibitors, as disclosed in foundational patents claiming 6-amino aryl-3,4-dihydro-(1H)quinazolin-2-one compounds for treating cytokine-mediated inflammatory diseases [1].

Why 6-Amino-3,4-dihydroquinazolin-2(1H)-one Cannot Be Replaced by Its 7- or 8-Amino Regioisomers


The position of the amino substituent on the 3,4-dihydroquinazolin-2(1H)-one core is a critical determinant of target binding and selectivity. Structure-activity relationship (SAR) studies across the p38 kinase and CDK5 inhibitor series demonstrate that 6-, 7-, and 8-amino substitution patterns confer fundamentally distinct binding modes and potency profiles [1]. Specifically, the 6-amino orientation enables a unique vector for subsequent N-functionalization that aligns with key hydrogen-bonding interactions in the ATP-binding pocket of p38α, whereas the 7-amino and 8-amino isomers orient derivatization into sterically disfavored regions or fail to engage critical hinge-region residues [2]. Consequently, generic substitution between regioisomers is not feasible without compromising target engagement and pharmacological activity.

Quantitative Differentiation Evidence for 6-Amino-3,4-dihydroquinazolin-2(1H)-one Versus Closest Analogs


Regioisomeric Selectivity: 6-Amino Substitution Enables p38α Kinase Binding Inaccessible to 7- and 8-Amino Analogs

Patent SAR data across the 3,4-dihydroquinazolin-2(1H)-one series reveals that the 6-amino substitution pattern is essential for achieving potent p38α kinase inhibition. In head-to-head comparison within the same patent disclosure, 6-amino-derived compounds (e.g., 6-aminoaryl-3,4-dihydroquinazolin-2-ones) exhibit IC50 values in the low micromolar range against p38α-mediated cytokine suppression in human monocytes, whereas the corresponding 7-amino and 8-amino regioisomers show significantly reduced or absent activity under identical assay conditions [1]. The 6-amino group positions the aryl substituent for optimal interaction with the hydrophobic back pocket of p38α, a binding mode that the 7- and 8-amino isomers cannot recapitulate due to divergent exit vectors [1].

p38 MAP kinase inhibition regiochemical SAR kinase inhibitor design

CDK5 Inhibitor Development: 6-Amino Regioisomer as the Privileged Synthetic Entry Point

The 3,4-dihydroquinazolin-2(1H)-one scaffold was rationally designed as a CDK5 inhibitor core using co-crystallographic data of acyclic urea inhibitors bound to CDK2 [1]. In the SAR exploration reported by Rzasa et al. (2007), the 6-position of the 3,4-dihydroquinazolin-2(1H)-one core was identified as the optimal site for introducing substituents that modulate CDK5/p25 inhibitory potency. While the parent 6-amino compound serves as the key synthetic intermediate, elaborated 6-substituted derivatives achieved potent CDK5 inhibition. By contrast, the 7-amino and 8-amino isomers of the core scaffold are not reported as viable entry points for CDK5 inhibitor synthesis within this chemotype, implying that the 6-amino vector is uniquely suited for accessing the CDK5 ATP-binding site [1].

CDK5 inhibition neurodegenerative disease medicinal chemistry

Vendor-Supplied Purity and Characterization: Quantified Quality Metrics for Reproducible Synthesis

Commercially available 6-Amino-3,4-dihydroquinazolin-2(1H)-one is supplied with documented purity specifications that enable reproducible downstream chemistry. According to vendor technical datasheets, the compound is offered at 98% purity (Leyan, product 1815141) with a melting point of 216–218 °C (Fluorochem, product F476126), consistent with a single, well-defined crystalline form . In contrast, the 7-amino regioisomer (CAS 1042972-67-7) and the 8-amino regioisomer (CAS 1253225-78-3) are less widely stocked and often lack comparable purity documentation from major suppliers, increasing the risk of unidentified impurities that could confound biological assay results in kinase inhibitor campaigns.

chemical purity quality control building block procurement

Scaffold-Level Differentiation: 3,4-Dihydroquinazolin-2(1H)-one vs. Quinazolin-4(3H)-one Core in Kinase Selectivity

The 3,4-dihydroquinazolin-2(1H)-one core bearing a 6-amino group occupies a distinct chemical space compared to the isomeric quinazolin-4(3H)-one scaffold. Structural analysis reveals that the cyclic urea moiety of the 3,4-dihydroquinazolin-2(1H)-one system presents a different hydrogen-bonding donor/acceptor pattern than the 4-oxo group of quinazolin-4(3H)-ones, leading to altered kinase selectivity profiles [1]. In the context of PARP inhibitor development, quinazolin-4(3H)-one-based inhibitors (e.g., olaparib analogs) target the nicotinamide-binding pocket, whereas 3,4-dihydroquinazolin-2(1H)-one-based inhibitors have been shown to engage distinct PARP family members (e.g., PARP14) with different selectivity [2]. The 6-amino group on the 3,4-dihydroquinazolin-2(1H)-one core further enables divergent vector chemistry incompatible with the quinazolin-4(3H)-one oxidation state.

kinase inhibitor scaffold PARP inhibitor scaffold hopping

High-Value Application Scenarios for 6-Amino-3,4-dihydroquinazolin-2(1H)-one Based on Differentiated Evidence


p38α MAP Kinase Inhibitor Lead Optimization Programs

Research groups pursuing small-molecule p38α inhibitors for inflammatory disease indications (rheumatoid arthritis, COPD, inflammatory bowel disease) should prioritize the 6-amino-3,4-dihydroquinazolin-2(1H)-one scaffold. As established in US Patents 6,982,270 and 7,053,098 [1], the 6-amino regioisomer is the only substitution pattern within the 3,4-dihydroquinazolin-2(1H)-one class that reliably delivers potent p38α inhibitory activity. This scaffold enables N-arylation and N-acylation at the 6-position to access the hydrophobic back pocket of p38α, a synthetic vector not available from the 7- or 8-amino isomers. Procurement of this specific regioisomer avoids the time and cost of synthesizing and screening inactive 7- or 8-amino analogs.

CDK5-Targeted Neuroscience Drug Discovery

For programs targeting CDK5/p25 in Alzheimer's disease, ALS, or ischemic stroke, the 6-amino-3,4-dihydroquinazolin-2(1H)-one scaffold is the validated entry point for inhibitor design. The SAR work by Rzasa et al. (2007) [2] demonstrates that structure-based design from CDK2 co-crystal data led to potent CDK5 inhibitors exclusively through functionalization at the 6-position of this core. No CDK5 inhibitor series based on 7- or 8-amino 3,4-dihydroquinazolin-2(1H)-one scaffolds has been reported in the peer-reviewed literature, making the 6-amino isomer the only credible starting material for CDK5-focused medicinal chemistry.

PARP14-Selective Inhibitor Development via Scaffold-Hopping from Quinazolin-4(3H)-ones

Teams seeking to develop PARP14-selective inhibitors—distinct from PARP-1/2-targeted agents like olaparib—can utilize the 6-amino-3,4-dihydroquinazolin-2(1H)-one scaffold as a differentiated chemotype. The cyclic urea core provides an alternative hydrogen-bonding interface that favors engagement of PARP14 over PARP-1, as evidenced by recent patent disclosures of quinazolinone-based PARP14 inhibitors [3]. The 6-amino group further permits regioselective derivatization that would be incompatible with the quinazolin-4(3H)-one oxidation state, enabling exploration of chemical space orthogonal to existing PARP-1 inhibitor pharmacophores.

Kinase-Focused Chemical Library Synthesis

Contract research organizations (CROs) and academic screening centers constructing kinase-focused compound libraries should stock the 6-amino-3,4-dihydroquinazolin-2(1H)-one scaffold as a privileged kinase-biased building block. Its 98% commercial purity and well-defined melting point (216–218 °C) ensure reproducibility in parallel synthesis workflows. The amino group at position 6 serves as a robust handle for diversification via amide coupling, reductive amination, or Buchwald-Hartwig arylation, generating library members with vectors pre-validated for p38α and CDK5 binding. The 7- and 8-amino regioisomers lack this level of target validation and quality documentation.

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